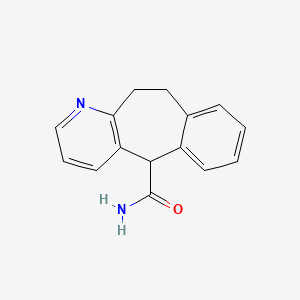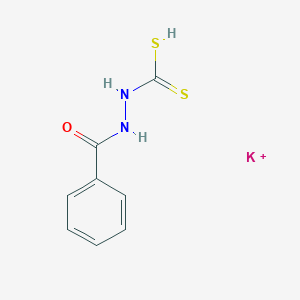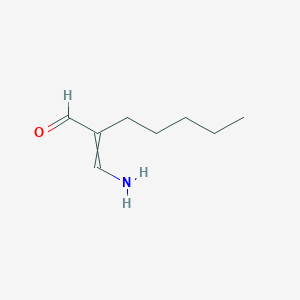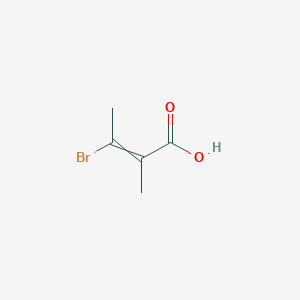
3-Bromo-2-methylbut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methylbut-2-enoic acid is an organic compound with the molecular formula C5H7BrO2 It is a derivative of butenoic acid, characterized by the presence of a bromine atom and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbut-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbut-2-enoic acid. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-methylbut-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution: Formation of 2-methylbut-2-enoic acid derivatives.
Addition: Formation of dibromo or bromoalkane derivatives.
Elimination: Formation of 2-methylbut-2-ene.
Aplicaciones Científicas De Investigación
3-Bromo-2-methylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-methylbut-2-enoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it a versatile intermediate in organic reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In addition reactions, the double bond can react with electrophiles to form addition products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
- 2-Bromo-3-methylbut-2-enoic acid
- 3-Methylbut-2-enoic acid
- 2-Methylbut-2-enoic acid
Comparison: 3-Bromo-2-methylbut-2-enoic acid is unique due to the presence of both a bromine atom and a double bond in its structure. This combination imparts distinct reactivity patterns compared to similar compounds. For example, 2-bromo-3-methylbut-2-enoic acid lacks the double bond, which affects its reactivity in addition reactions. Similarly, 3-methylbut-2-enoic acid does not have the bromine atom, making it less reactive in substitution reactions.
Propiedades
Número CAS |
35057-99-9 |
|---|---|
Fórmula molecular |
C5H7BrO2 |
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
3-bromo-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-3(4(2)6)5(7)8/h1-2H3,(H,7,8) |
Clave InChI |
JYWSJFSJLIAEOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
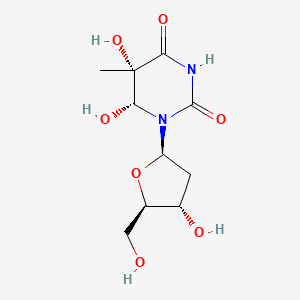
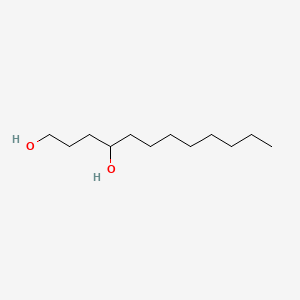
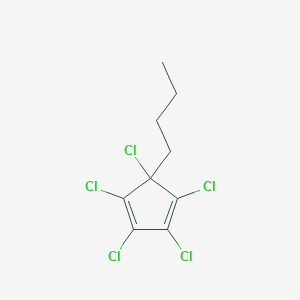


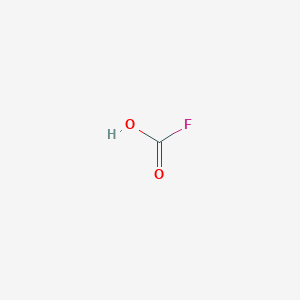
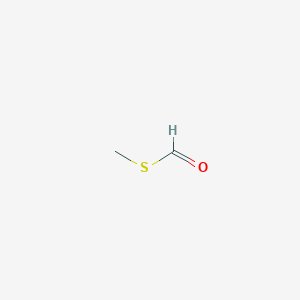
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

